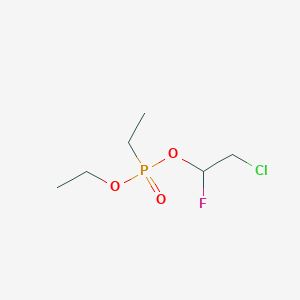![molecular formula C11H13NO4 B14515342 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine CAS No. 63546-32-7](/img/structure/B14515342.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine is a chemical compound that belongs to the class of quinomethanes These compounds are characterized by the presence of a cyclohexadienone ring with a methylidene group
Métodos De Preparación
The synthesis of N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine can be achieved through several synthetic routes. One common method involves the reaction of L-threonine with a suitable quinone derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like ethanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can form quinone derivatives, while reduction reactions can lead to the formation of hydroquinone derivatives. Substitution reactions often involve the replacement of the methylidene group with other functional groups, resulting in a variety of products with different chemical properties .
Aplicaciones Científicas De Investigación
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and as a probe for investigating enzyme mechanisms .
In medicine, the compound is being explored for its potential therapeutic properties, including its ability to act as an antioxidant and its potential use in drug development. In industry, it is used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, which can modulate the activity of enzymes involved in oxidative stress and cellular signaling pathways . The methylidene group in the compound can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine can be compared with other similar compounds, such as N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine and N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid These compounds share a similar quinomethane structure but differ in the amino acid component
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research
Propiedades
Número CAS |
63546-32-7 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-[(2-hydroxyphenyl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)10(11(15)16)12-6-8-4-2-3-5-9(8)14/h2-7,10,13-14H,1H3,(H,15,16)/t7-,10+/m1/s1 |
Clave InChI |
NZJSRTDOYNXGFI-XCBNKYQSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N=CC1=CC=CC=C1O)O |
SMILES canónico |
CC(C(C(=O)O)N=CC1=CC=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


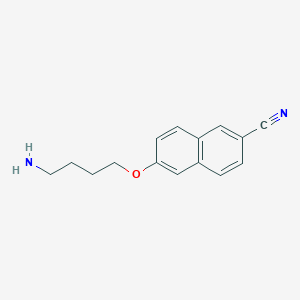
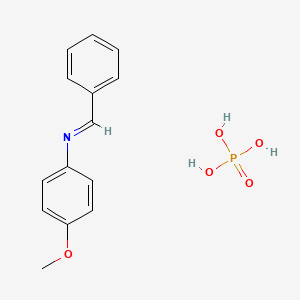

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
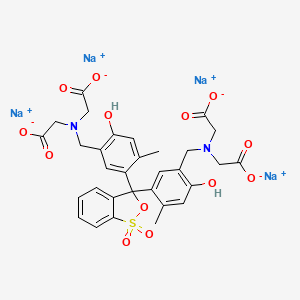

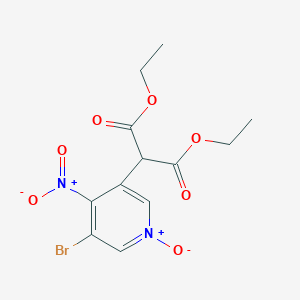
![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)

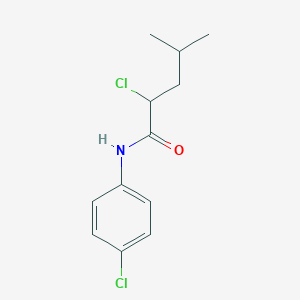
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
